MLN-9708 - 133876-92-3

MLN-9708

Catalog Number: EVT-1475318
CAS Number: 133876-92-3
Molecular Formula: C20H23BCl2N2O9
Molecular Weight: 517.119
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN-9708, commercially known as Ixazomib, is a potent, reversible, and orally bioavailable proteasome inhibitor. [, ] It is classified as a dipeptidyl boronic acid and represents a second-generation proteasome inhibitor. [, ] In scientific research, MLN-9708 serves as a valuable tool for investigating the ubiquitin-proteasome pathway and its implications in various cellular processes, particularly in the context of cancer. [, , ]

Molecular Structure Analysis

The molecular structure of MLN-9708 consists of a dipeptidyl boronic acid core, which is essential for its proteasome inhibitory activity. [] While specific details about the structural analysis are not available in the abstracts, it can be inferred that the structure has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy to understand its interactions with the proteasome. [, , ] The presence of the boronic acid group allows MLN-9708 to form a reversible covalent bond with the threonine residue in the active site of the proteasome, thereby inhibiting its activity. []

Mechanism of Action

MLN-9708 acts by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. [, ] This inhibition leads to the accumulation of ubiquitinated proteins within cells, disrupting various cellular processes, including cell cycle progression, signal transduction, and protein homeostasis. [, ] The accumulation of misfolded proteins triggers the unfolded protein response (UPR), leading to endoplasmic reticulum (ER) stress and ultimately apoptosis. []

Physical and Chemical Properties Analysis

MLN-9708 is an orally bioavailable compound, a significant advantage over other proteasome inhibitors like bortezomib, which requires intravenous administration. [, ] It exhibits good pharmacokinetic properties, achieving therapeutic concentrations in plasma and tissues, including brain tumor tissues. [, ] The specific physical and chemical properties, such as solubility, melting point, and stability, are not mentioned in the provided abstracts.

Applications

MLN-9708 has been extensively studied for its anti-tumor activity, particularly in multiple myeloma (MM). [, , , , , , ] Preclinical studies have demonstrated its efficacy against both bortezomib-sensitive and -resistant MM cell lines, as well as primary patient cells. [] MLN-9708 induces apoptosis in MM cells, inhibits tumor growth in vivo, and shows synergistic anti-MM activity when combined with other agents like lenalidomide, dexamethasone, and histone deacetylase (HDAC) inhibitors. [, , , ]

Beyond MM, MLN-9708 has shown potential in treating other hematologic malignancies like acute lymphoblastic leukemia (ALL). [] Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating glioblastoma, as demonstrated by its measurable concentrations in brain tumor tissues after oral administration. [, ]

MLN-9708 has also shown promising results in preclinical studies for sickle cell disease by inducing both antioxidant and fetal hemoglobin (HbF) responses via the Nrf2 pathway. []

Future Directions
  • Optimizing combination therapies: Further exploring synergistic combinations of MLN-9708 with other anti-cancer agents for enhanced efficacy and overcoming drug resistance. [, , , ]
  • Expanding clinical applications: Investigating its potential in treating other cancers where the ubiquitin-proteasome pathway plays a crucial role, building upon its promising results in MM, ALL, and glioblastoma. [, , , , , , ]
  • Developing novel drug delivery systems: Enhancing its delivery to target tissues, particularly the brain, to improve its therapeutic index. [, ]
  • Understanding mechanisms of resistance: Investigating the development of resistance to MLN-9708 and exploring strategies to overcome it, ensuring its long-term efficacy. []
  • Exploring its potential in non-oncological applications: Further investigating its therapeutic benefit in other diseases like sickle cell disease, where preclinical studies have shown promising results. []

Bortezomib (Velcade)

Compound Description: Bortezomib is a first-generation proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It works by reversibly inhibiting the 26S proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. []

Relevance: Bortezomib is structurally distinct from MLN-9708, but both act as proteasome inhibitors. [] MLN-9708 was developed as a next-generation proteasome inhibitor with improved pharmacological properties, including oral bioavailability, compared to bortezomib. []

Carfilzomib (Kyprolis)

Compound Description: Carfilzomib is a second-generation proteasome inhibitor that irreversibly inhibits the chymotrypsin-like activity of the proteasome. [, ] It is approved for the treatment of relapsed and refractory multiple myeloma.

Relevance: Similar to MLN-9708, carfilzomib represents a next-generation proteasome inhibitor with improved efficacy and potentially improved resistance profiles compared to earlier agents like bortezomib. [, ] Both compounds target the proteasome in the treatment of multiple myeloma.

ONX-0912 (Oprozomib)

Compound Description: ONX-0912 is another second-generation, orally bioavailable proteasome inhibitor that targets the chymotrypsin-like activity of the proteasome. [, ]

Relevance: ONX-0912 shares a similar mechanism of action and clinical target (multiple myeloma) with MLN-9708. [, ] Both compounds are orally bioavailable, offering an advantage over intravenous proteasome inhibitors like bortezomib.

Marizomib (Salinosporamide A)

Compound Description: Marizomib is a naturally occurring, orally bioavailable proteasome inhibitor derived from the marine bacterium Salinispora tropica. [, ] It exhibits a distinct mechanism of action compared to other proteasome inhibitors, targeting both the chymotrypsin-like and caspase-like activities of the proteasome. []

Relevance: Marizomib, like MLN-9708, represents a next-generation proteasome inhibitor explored for its potential in treating multiple myeloma. [] Both compounds are orally bioavailable and offer potentially distinct advantages over earlier generation proteasome inhibitors.

CEP-18770

Compound Description: CEP-18770 is an orally bioavailable proteasome inhibitor that has shown activity against both the chymotrypsin-like and caspase-like activities of the proteasome. [, ]

Relevance: CEP-18770, similar to MLN-9708, is an orally bioavailable proteasome inhibitor explored for the treatment of multiple myeloma. [, ] This highlights the focus on developing orally available proteasome inhibitors for improved patient convenience and treatment options.

MLN-2238

Compound Description: MLN-2238 is the biologically active form of MLN-9708. [, ] It is formed following the hydrolysis of MLN-9708 in vivo.

Relevance: MLN-2238 is directly relevant to MLN-9708 as it is the active metabolite responsible for the drug's pharmacological effects. [, ] Studies often measure MLN-2238 concentrations to assess the drug's bioavailability and activity.

MG132

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor commonly used in research settings. [] It inhibits the chymotrypsin-like activity of the proteasome.

Relevance: MG132 serves as a reference compound in proteasome inhibition research, highlighting the class of drugs that MLN-9708 belongs to. []

Properties

CAS Number

133876-92-3

Product Name

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

IUPAC Name

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

Molecular Formula

C20H23BCl2N2O9

Molecular Weight

517.119

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1

InChI Key

YTXSYWAKVMZICI-PVCZSOGJSA-N

SMILES

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.